3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one
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Overview
Description
3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one is an organic compound with a complex structure that includes a cyclopentadienone core substituted with methoxyphenyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentadienone Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to form the cyclopentadienone ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium on carbon, are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various cyclopentadienone derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-N-heteroaromatic Compounds: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyphenyl)-2,4,5-triphenyl-2,4-cyclopentadien-1-one is unique due to its specific substitution pattern and the presence of a cyclopentadienone core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65648-91-1 |
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Molecular Formula |
C30H22O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C30H22O2/c1-32-25-19-17-24(18-20-25)27-26(21-11-5-2-6-12-21)28(22-13-7-3-8-14-22)30(31)29(27)23-15-9-4-10-16-23/h2-20H,1H3 |
InChI Key |
MRIYNLXCRJKRPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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